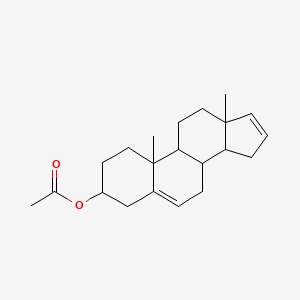

Androsta-5,16-dien-3-yl acetate

Description

Structure

2D Structure

Properties

CAS No. |

1236-14-2 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |

InChI |

InChI=1S/C21H30O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h4,6,10,16-19H,5,7-9,11-13H2,1-3H3 |

InChI Key |

SGEUQNHSMHUUKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C=CCC4C3CC=C2C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes for Androsta-5,16-dien-3-yl Acetate (B1210297)

The preparation of Androsta-5,16-dien-3-yl acetate is typically accomplished through a sequence of reactions starting from readily available steroid precursors. The core of the synthesis involves the formation of a key intermediate, often a steroidal enol triflate, which then undergoes a palladium-catalyzed cross-coupling reaction to introduce the desired substituent at the C-17 position. The final step is an acetylation of the C-3 hydroxyl group.

Prasterone acetate, also known as dehydroepiandrosterone (B1670201) acetate (DHEA acetate), serves as a common starting material for the synthesis of this compound. clockss.orgnih.govnih.gov The structure of prasterone acetate provides the essential steroidal backbone required for the target molecule. The synthesis begins with the conversion of the 17-keto group of prasterone acetate into a reactive species suitable for carbon-carbon bond formation. clockss.org This transformation is a critical step that sets the stage for the subsequent introduction of the pyridyl group at the C-17 position. researchgate.netgoogle.com The use of the 3-acetate form protects the hydroxyl group during the initial synthetic steps. clockss.orggoogle.com

The Suzuki coupling reaction is a cornerstone in the synthesis of this compound and its analogues. sandiego.eduharvard.edunih.gov This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-carbon bond between a steroidal vinyl triflate or halide and an organoboron compound. clockss.orgharvard.edunih.gov In this specific synthesis, it is employed to attach a 3-pyridyl group to the C-17 position of the steroid nucleus. clockss.orgnih.govresearchgate.net The reaction is valued for its mild conditions and tolerance of various functional groups, which are advantageous when working with complex molecules like steroids. sandiego.edunih.gov An eco-friendly approach for this synthesis has been developed using a water-PEG-400 solvent system. researchgate.net

Diethyl(3-pyridyl)borane (B1298667) is the specific organoboron reagent used in the Suzuki coupling step to introduce the 3-pyridyl moiety. clockss.orggoogle.com This reagent reacts with the C-17 functionalized steroid in the presence of a palladium catalyst. google.comgoogle.com The original synthesis method involves the Suzuki coupling of a 17-enol triflate with diethyl(3-pyridyl)borane. clockss.org An alternative route involves the coupling of 17-iodo-androsta-5,16-dien-3β-ol with diethyl(3-pyridyl)borane, although this reaction is noted to be significantly slower, requiring several days for completion. clockss.orggoogle.com

| Reactant 1 | Reactant 2 | Key Condition | Product | Reference |

| 17-enol triflate of prasterone acetate | Diethyl(3-pyridyl)borane | Palladium catalyst | 17-(3-pyridyl)this compound | clockss.org |

| 17-iodo-androsta-5,16-dien-3β-ol | Diethyl(3-pyridyl)borane | Bis(triphenylphosphine)palladium(II) chloride | 17-(3-pyridyl)androsta-5,16-dien-3β-ol | google.comgoogle.com |

Palladium-catalyzed cross-coupling is a versatile method for forming C-C bonds in steroid synthesis. nih.govrsc.org The Suzuki reaction, a prominent example, involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. nih.gov For the synthesis of this compound, the key step is the coupling of a steroidal C-17 vinyl triflate or a 17-iodo intermediate with a pyridylborane derivative. nih.govgoogle.comgoogle.com The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. For instance, bis(triphenylphosphine)palladium(II) chloride is used in the coupling of the 17-iodo derivative. google.comgoogle.com

| Catalyst System | Coupling Partners | Significance | Reference |

| Pd(PPh3)4 | 17-iodoandrosta-5,16-dien-3beta-ol and heteroaryl boronic acids | General method for 17-heteroaryl androstenes | nih.gov |

| Bis(triphenylphosphine)palladium(II) chloride | 17-iodo-androsta-5,16-dien-3β-ol and Diethyl(3-pyridyl)borane | Specific catalyst for Abiraterone (B193195) synthesis | google.com |

| Pd(OAc)2 / K2CO3 | Aryltrifluoroborates | Use of robust and easily purified borane (B79455) reagents | harvard.edu |

The final step in many synthetic routes is the acetylation of the 3β-hydroxyl group to yield the final product, this compound. clockss.orggoogle.com This transformation is typically carried out after the C-17 pyridyl group has been installed. google.com Various acetylating agents can be employed. One common method involves treating the precursor, (3β)-17-(3-pyridinyl)-androsta-5,16-dien-3-ol, with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879). google.comgoogle.com Another approach uses acetyl chloride with triethylamine and 4-dimethylaminopyridine in a suitable solvent like diethyl ether. google.com The reaction can also be performed using acetic acid with a dehydrating agent. google.comgoogle.com

| Precursor | Reagents | Solvent | Reference |

| (3β)-17-(3-pyridinyl)-androsta-5,16-dien-3-ol | Acetic anhydride, pyridine | Dry pyridine | google.com |

| (3β)-17-(3-pyridinyl)-androsta-5,16-dien-3-ol | Acetic anhydride, triethylamine, 4-dimethylaminopyridine | Toluene | google.com |

| (3β)-17-(3-pyridinyl)-androsta-5,16-dien-3-ol | Acetyl chloride, triethylamine, 4-dimethylaminopyridine | Dry diethyl ether | google.com |

| (3β)-17-(3-pyridinyl)-androsta-5,16-dien-3-ol | Acetic acid, dehydrating agent (e.g., DCC) | Various | google.comgoogle.com |

Suzuki Coupling Reactions in this compound Synthesis

Novel and Improved Synthetic Procedures

The synthesis of this compound has evolved from initial methods to more refined processes that offer advantages in terms of cost, safety, and environmental impact. These advancements are largely centered on the exploration of new reagents and catalysts, optimization of reaction parameters, and considerations for scaling up the synthesis for academic and potential industrial applications.

Exploration of Alternative Reagents and Catalysts

Early synthetic routes to this compound and its precursors often relied on expensive and hazardous reagents. For instance, the formation of the key intermediate, an enol triflate, traditionally utilized the costly hindered base 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) acs.org. Research has since focused on identifying more economical and practical alternatives. One improved method involves the use of triethylamine (TEA) as a substitute for DTBMP in the reaction with triflic anhydride, which helps in reducing the formation of by-products science.gov.

In the context of the crucial carbon-carbon bond-forming step, typically a Suzuki-Miyaura cross-coupling reaction, various palladium catalysts have been investigated to enhance efficiency. While bis(triphenylphosphine)palladium(II) chloride is a commonly used catalyst, other systems have been explored acs.orggoogle.com. For example, a combination of Pd2(dba)3 as the catalyst and Xphos as the ligand has been shown to be effective clockss.org. The choice of catalyst and ligand is critical in steroid synthesis to achieve high yields and selectivity in coupling reactions nih.gov. The Suzuki-Miyaura reaction's appeal lies in its mild conditions and tolerance to a wide range of functional groups researchgate.netmdpi.com.

| Reaction Step | Traditional Reagent/Catalyst | Alternative Reagent/Catalyst | Advantage of Alternative |

| Enol Triflate Formation | 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | Triethylamine (TEA) | Lower cost, reduced by-product formation science.gov |

| Suzuki Coupling | Bis(triphenylphosphine)palladium(II) chloride | Pd2(dba)3 with Xphos ligand | Improved efficiency and yield clockss.org |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. In the synthesis of the 17-iodo intermediate, controlling the reaction temperature is crucial. The process involves the slow addition of a solution of dehydroepiandrosterone-17-hydrazone to an iodine solution at 0°C to maintain control over the reaction google.com.

For the Suzuki-Miyaura coupling step, the reaction time can be a significant factor. Some methods report reaction times of up to four days for the coupling of the 17-iodo intermediate, which can lead to difficulties in purification science.gov. However, an improved process highlights a reduced reaction time, which, combined with an acid-base treatment for isolation, circumvents the need for column chromatography and multiple crystallizations newdrugapprovals.org. The choice of solvent also plays a key role. For instance, in the optimized Suzuki coupling, a mixture of tetrahydrofuran and acetonitrile (B52724) is utilized newdrugapprovals.org. The use of aqueous sodium carbonate as a base is also a common feature in these coupling reactions google.comnewdrugapprovals.org.

| Reaction | Parameter | Optimized Condition | Impact on Yield/Purity |

| Synthesis of 17-iodo intermediate | Temperature | Maintained at 0°C during addition | Better reaction control google.com |

| Suzuki Coupling | Reaction Time | Reduced from several days | Avoids column chromatography, easier purification science.govnewdrugapprovals.org |

| Suzuki Coupling | Solvent | Tetrahydrofuran/acetonitrile mixture | Improved reaction medium newdrugapprovals.org |

| Suzuki Coupling | Base | Aqueous Sodium Carbonate | Effective for the coupling reaction google.comnewdrugapprovals.org |

Large-Scale Synthesis Considerations in Academic Settings

The transition from laboratory-scale synthesis to larger, kilogram-scale production in an academic setting presents a unique set of challenges. A primary consideration is the cost and availability of reagents. The use of expensive materials like triflic anhydride and DTBMP is a significant drawback in large-scale syntheses acs.org. Therefore, developing synthetic routes that utilize more affordable alternatives is a key focus.

Furthermore, purification methods must be amenable to larger quantities. Column chromatography, while effective at a small scale, becomes impractical and costly for large-scale work. An improved procedure for preparing abiraterone acetate emphasizes an approach that avoids chromatographic purification through controlled crystallization and acid-base workups newdrugapprovals.org. This is a critical factor in developing a convenient, large-scale synthesis suitable for producing hundreds of grams of material newdrugapprovals.org. The ability to crystallize the product directly from the reaction mixture is a significant advantage in scaling up google.com.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is contingent on the efficient preparation of key precursors. Two of the most important intermediates are 17-Iodoandrosta-5,16-dien-3β-ol and 3β-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate (B1224126).

Synthesis of 17-Iodoandrosta-5,16-dien-3β-ol and Related Halogenated Derivatives

The synthesis of 17-Iodoandrosta-5,16-dien-3β-ol is a well-established procedure that starts from dehydroepiandrosterone google.com. The initial step involves the formation of dehydroepiandrosterone-17-hydrazone by reacting dehydroepiandrosterone with hydrazine (B178648) hydrate (B1144303) in the presence of a catalytic amount of hydrazine sulfate (B86663) google.com.

The subsequent step is an iodination reaction. A solution of the hydrazone in tetrahydrofuran (THF) is added slowly to a solution of iodine and 1,1,3,3-tetramethylguanidine (TMG) in a mixture of THF and diethyl ether at 0°C google.comchemicalbook.com. After the addition is complete, the reaction mixture is worked up to yield the desired 17-iodo compound google.com. The purity of this intermediate is crucial for the success of the subsequent coupling reaction.

| Starting Material | Reagents | Key Intermediate | Final Product |

| Dehydroepiandrosterone | 1. Hydrazine hydrate, Hydrazine sulfate2. Iodine, 1,1,3,3-tetramethylguanidine | Dehydroepiandrosterone-17-hydrazone | 17-Iodoandrosta-5,16-dien-3β-ol |

Synthesis of 3β-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate

Another critical intermediate is 3β-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, often referred to as a steroidal enol triflate. This compound is synthesized from dehydroepiandrosterone acetate chemicalbook.comnih.gov.

Preparation of 17-Chloro-16-formylandrosta-5,16-dien-3β-yl acetate and Related Formylated Derivatives

The synthesis of 17-Chloro-16-formylandrosta-5,16-dien-3β-yl acetate is primarily achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich compounds. organic-chemistry.orgyoutube.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The resulting electrophilic chloroiminium ion, also known as the Vilsmeier reagent, is then capable of reacting with activated substrates. wikipedia.orgchemistrysteps.com

In the context of steroid synthesis, this methodology is applied to 17-oxo steroids. Specifically, the treatment of 17-oxoandrost-5-en-3β-yl acetate with the Vilsmeier reagent (POCl₃ and DMF) leads to the formation of the target compound. uc.pt The reaction proceeds via an electrophilic substitution mechanism, yielding two primary products. youtube.comuc.pt

The major product of this reaction is 17-chloro-16-formylandrosta-5,16-dien-3β-yl acetate. uc.pt A minor product, 17-chloroandrosta-5,16-dien-3β-yl acetate, is also formed. uc.pt This particular synthetic pathway is significant because the primary product, 17-chloro-16-formylandrosta-5,16-dien-3β-yl acetate, serves as a crucial intermediate. uc.pt It is an important precursor in the synthesis of steroidal inhibitors of cytochrome P450 17α-hydroxylase-C17,20-lyase, which have been investigated as potential therapeutic agents for the treatment of prostate cancer. uc.pt

Research Findings: Vilsmeier-Haack Formylation of 17-Oxoandrost-5-en-3β-yl acetate

| Starting Material | Reagents | Reaction Type | Major Product | Minor Product | Significance of Major Product |

|---|---|---|---|---|---|

| 17-oxoandrost-5-en-3β-yl acetate | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Vilsmeier-Haack Reaction | 17-Chloro-16-formylandrosta-5,16-dien-3β-yl acetate uc.pt | 17-chloroandrosta-5,16-dien-3β-yl acetate uc.pt | Precursor for steroidal inhibitors of cytochrome P450 17α-hydroxylase-C17,20-lyase. uc.pt |

While the Vilsmeier-Haack reaction is a key method, other techniques for formylating steroids exist. For instance, palladium-catalyzed formylation reactions have been used to synthesize 17-formyl-androst-16-ene and its analogues from 17-iodo-16-ene derivatives under mild conditions. nih.gov

Prodrug Mechanisms and Biotransformation Studies

In Vivo Conversion of Androsta-5,16-dien-3-yl Acetate (B1210297) to Abiraterone (B193195)

Androsta-5,16-dien-3-yl acetate is the prodrug of abiraterone, meaning it is an inactive precursor that is converted into the active therapeutic agent within the body. researchgate.netwikipedia.org Following oral administration, it is rapidly transformed into abiraterone. youtube.comnih.gov This conversion is a critical step for the drug's efficacy, as abiraterone is the molecule that actively inhibits CYP17A1, an enzyme crucial for androgen biosynthesis. researchgate.netpatsnap.com By blocking this enzyme, abiraterone effectively reduces the levels of testosterone (B1683101) and other androgens that fuel the growth of prostate cancer cells. wikipedia.orgpatsnap.com

The in vivo conversion process is efficient, with plasma concentrations of the parent compound, this compound, being very low and often undetectable in many analytical methods. nih.govdrugbank.com However, highly sensitive bioanalytical techniques have allowed for the characterization of its pharmacokinetic profile. nih.gov

Pharmacokinetic Profile of this compound in Healthy Subjects

| Pharmacokinetic Parameter | Mean Value (± Standard Deviation) |

|---|---|

| Maximum Plasma Concentration (Cmax) | 54.67 ± 68.30 pg/mL |

| Time to Maximum Concentration (tmax) | 5.53 hours (median) |

| Area Under the Curve (AUC) from 0 to infinity (AUCinf) | 386.13 ± 266.80 pg·h/mL |

| Apparent Elimination Half-life (t1/2) | 8.98 ± 3.92 hours |

Data from a study in 18 healthy subjects after a single 1000 mg dose. nih.gov

Enzymatic Hydrolysis of the Acetate Moiety

The transformation of this compound to abiraterone occurs through the hydrolysis of the acetate ester at the C3β position of the steroid. wikipedia.org This chemical reaction removes the acetate group, leaving a hydroxyl group and forming the active drug, abiraterone. wikipedia.org

Role of Esterases in Metabolic Activation

The hydrolysis of the acetate moiety is primarily mediated by esterases. wikipedia.orgdrugbank.com While the specific esterases involved have not been fully identified, it is understood that this conversion is not dependent on the cytochrome P450 (CYP) enzyme system. wikipedia.orgdrugbank.com Research has pointed to the involvement of pancreatic cholesterol esterase, which is secreted into the intestinal lumen. nih.gov Further studies have identified arylacetamide deacetylase (AADAC), an enzyme expressed in the intestines and liver, as a key player in the hydrolysis of this compound. nih.gov The activity of AADAC has been shown to correlate with the rate of abiraterone formation. nih.gov

Metabolic Pathways of Abiraterone Acetate and Abiraterone beyond Prodrug Conversion

Once this compound is converted to abiraterone, the active drug undergoes extensive further metabolism. researchgate.net Abiraterone itself is metabolized in the liver by CYP3A4 and sulfotransferase 2A1 (SULT2A1) into inactive metabolites. wikipedia.org The two main circulating metabolites in human plasma are abiraterone sulfate (B86663) and N-oxide abiraterone sulfate, each accounting for a significant portion of the drug's exposure. drugbank.com

Beyond these primary inactivation pathways, abiraterone can also be converted into other active and inactive metabolites. prostatecancertopics.comamegroups.org One notable pathway involves the conversion of abiraterone to Δ⁴-abiraterone (D4A) by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). prostatecancertopics.comnih.gov D4A has demonstrated more potent anti-tumor activity than abiraterone itself. prostatecancertopics.comnih.gov

However, D4A can be further metabolized by 5α-reductase into metabolites such as 3-keto-5α-abiraterone (5α-abi), which has been found to act as an androgen receptor agonist and may promote prostate cancer progression. nih.govascopubs.org This has led to research into the potential of combining abiraterone acetate with 5α-reductase inhibitors to enhance its therapeutic effect by increasing the accumulation of the more potent D4A metabolite. nih.govascopubs.org The gut microbiota has also been shown to metabolize abiraterone, producing various metabolites. nih.gov

Key Compounds in the Biotransformation of this compound

| Compound Name | |

|---|---|

| Abiraterone | |

| Abiraterone acetate | |

| Abiraterone N-oxide sulfate | |

| Abiraterone sulfate | |

| Androstenedione (B190577) | |

| Androsterone | |

| Δ⁴-abiraterone (D4A) | |

| Dehydroepiandrosterone (B1670201) (DHEA) | |

| 3-keto-5α-abiraterone (5α-abi) | |

| 3-keto-5β-abiraterone (5β-abi) | |

| Pregnenolone (B344588) | |

| Progesterone (B1679170) |

Enzymatic Inhibition and Biochemical Activity

Inhibition of Cytochrome P450 17A1 (CYP17A1)

The primary mechanism of action of Androsta-5,16-dien-3-yl acetate's active metabolite, abiraterone (B193195), is the inhibition of CYP17A1. youtube.compatsnap.comresearchgate.net CYP17A1 is a critical enzyme in the biosynthesis of androgens, the male sex hormones that can fuel the growth of certain cancers. patsnap.com This enzyme is expressed in the adrenal glands, testes, and prostate tumor tissues. patsnap.comwikipedia.org

Mechanism of CYP17A1 Inhibition by Abiraterone (Active Metabolite)

Abiraterone's inhibition of CYP17A1 is a complex process characterized by its potent and selective nature.

Abiraterone is a potent and irreversible inhibitor of CYP17A1. youtube.comresearchgate.netnih.govresearchgate.net It demonstrates a high degree of selectivity for CYP17A1, which is crucial for minimizing off-target effects. patsnap.comnih.gov Research has established that abiraterone is a slow, tight-binding inhibitor of CYP17A1. nih.govbohrium.comresearchgate.net This means that an initial weak binding is followed by a slow isomerization to a high-affinity complex with the enzyme. nih.govbohrium.comresearchgate.net The extended residence time of abiraterone within the active site of CYP17A1, estimated to be around 42 hours, ensures sustained target engagement even as the drug is cleared from the system. nih.govbohrium.com

The irreversible nature of the inhibition is attributed to the covalent binding of abiraterone to the enzyme. researchgate.net X-ray crystal structures and spectral ligand binding assays have shown that the C17 pyridine (B92270) ring of abiraterone coordinates with the heme iron of CYP17A1, indicating a potent but reversible type II interaction. nih.gov However, further studies suggest a more complex mechanism, possibly involving a slow, tight-binding phenomenon. nih.govcancer-research-network.com

Impact on Androgen Biosynthesis Pathways

By inhibiting CYP17A1, abiraterone effectively disrupts the production of androgens, significantly lowering their circulating levels. youtube.compatsnap.comresearchgate.netwikipedia.org CYP17A1 catalyzes two key sequential reactions in the androgen biosynthesis pathway. patsnap.comwikipedia.org

The first reaction catalyzed by CYP17A1 is the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170). youtube.compatsnap.comresearchgate.netwikipedia.org Abiraterone potently inhibits this activity, with a reported half-maximal inhibitory concentration (IC50) of 2.5 nM. wikipedia.orgcancer-research-network.com This inhibition prevents the conversion of these precursors into their 17α-hydroxy derivatives, a crucial step in the androgen synthesis cascade. patsnap.comresearchgate.netresearchgate.net

The second key function of CYP17A1 is its C17,20-lyase activity, which is responsible for the subsequent conversion of the 17α-hydroxy derivatives into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). youtube.compatsnap.comresearchgate.netwikipedia.org Abiraterone also inhibits this lyase activity, with a reported IC50 of 15 nM, making it approximately 6-fold more selective for the inhibition of 17α-hydroxylase over C17,20-lyase. wikipedia.org This dual inhibition effectively shuts down the production of key androgen precursors, leading to a significant reduction in testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) levels. patsnap.comwikipedia.org

Interactive Data Table: Inhibitory Activity of Abiraterone

| Enzyme Activity | IC50 Value | Selectivity |

| 17α-Hydroxylase | 2.5 nM wikipedia.orgcancer-research-network.com | ~6-fold higher than C17,20-lyase wikipedia.org |

| C17,20-Lyase | 15 nM wikipedia.org |

Downstream Effects on Steroid Precursor Levels

The inhibition of CYP17A1 by abiraterone, the active metabolite of Androsta-5,16-dien-3-yl acetate (B1210297), profoundly alters the landscape of steroidogenesis. By blocking both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, the production of key androgen precursors is significantly curtailed. This leads to a marked decrease in circulating levels of dehydroepiandrosterone (DHEA), androstenedione, and subsequently, testosterone and its potent metabolite, dihydrotestosterone (DHT). wikipedia.orgnih.gov

Clinical and preclinical studies have demonstrated the dramatic impact of this enzymatic blockade. The addition of abiraterone acetate to androgen deprivation therapy has been shown to reduce DHT levels by 85%, DHEA by 97% to 98%, and androstenedione by 77% to 78% when compared to castration alone. wikipedia.org This substantial reduction in androgenic steroids underscores the critical role of CYP17A1 in sustaining androgen levels, even in a castrate-resistant setting. nih.gov The ultimate consequence of this targeted inhibition is the suppression of androgen receptor (AR) signaling, a key driver in certain pathologies. nih.gov

Table 1: Impact of Abiraterone Acetate on Steroid Precursor Levels

| Steroid Precursor | Percentage Reduction (Relative to Castration Alone) | Reference |

| Dihydrotestosterone (DHT) | 85% | wikipedia.org |

| Dehydroepiandrosterone (DHEA) | 97-98% | wikipedia.org |

| Androstenedione | 77-78% | wikipedia.org |

Expression and Localization of CYP17A1 in Tissues

The enzyme CYP17A1 is primarily localized to the endoplasmic reticulum membrane of steroidogenic tissues. genecards.org Its expression is most prominent in the zona reticularis and zona fasciculata of the adrenal cortex, the Leydig cells of the testes, and the thecal cells of the ovaries. wikipedia.org Notably, it is absent from the zona glomerulosa of the adrenal cortex. wikipedia.org

Beyond these classical steroidogenic tissues, CYP17A1 expression has also been detected in other parts of the body, including the heart, kidney, and adipose tissue. wikipedia.org In fetal development, its presence has been reported in the kidney, thymus, and spleen. wikipedia.org This widespread distribution highlights the diverse physiological roles of the androgens produced by this enzyme. The high expression in tissues like the Leydig cells and adrenal cortical cells is consistent with their central role in androgen biosynthesis. proteinatlas.org

Table 2: Tissue Expression of CYP17A1

| Tissue | Expression Level | Reference |

| Adrenal Gland (Zona Reticularis & Fasciculata) | High | wikipedia.org |

| Testis (Leydig Cells) | High | wikipedia.orgproteinatlas.org |

| Ovary (Thecal Cells) | High | wikipedia.org |

| Heart | Detected | wikipedia.org |

| Kidney | Detected | wikipedia.org |

| Adipose Tissue | Detected | wikipedia.org |

Off-Target Enzymatic Interactions and Selectivity Profiling

While this compound's primary therapeutic action is mediated through the inhibition of CYP17A1 by its active form, abiraterone, it is not entirely exclusive to this enzyme. Investigations into its selectivity profile have revealed interactions with other enzymes involved in steroidogenesis and drug metabolism.

Modulation of other Steroidogenic Enzymes (e.g., 3β-Hydroxysteroid Dehydrogenase, CYP11B1)

Beyond the cytochrome P450 family, abiraterone also interacts with other key enzymes in the steroidogenic pathway. It has been shown to act as an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org Additionally, it inhibits CYP11B1 (steroid 11β-hydroxylase). wikipedia.org The modulation of these enzymes can further contribute to the alteration of the steroid hormone milieu.

Mechanisms of Androgen Receptor Modulation (indirect effects)

In addition to its direct enzymatic inhibition, this compound, through its active metabolite abiraterone, exerts indirect effects on the androgen receptor (AR), a key player in androgen-driven cellular processes.

Androgen Receptor Antagonism

Abiraterone has been demonstrated to act as a partial antagonist of the androgen receptor. wikipedia.orgnih.gov This antagonistic activity is considered a secondary mechanism of action that complements its primary role as a CYP17A1 inhibitor. Studies have shown that abiraterone can prevent the translocation of the androgen receptor to the nucleus and attenuate its binding to target gene enhancers. nih.gov This direct antagonism of the AR provides an additional layer of suppression to androgen signaling, which is particularly relevant in contexts of AR overexpression or mutation. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is the cornerstone for the analytical characterization of "Androsta-5,16-dien-3-yl acetate (B1210297)." Methodologies such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin Layer Chromatography (HPTLC) offer the necessary selectivity and sensitivity for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and determining the concentration of "Androsta-5,16-dien-3-yl acetate." As an intermediate in the synthesis of more complex molecules like Abiraterone (B193195) Acetate, its purity is paramount to control the impurity profile of the final active pharmaceutical ingredient. nih.govbioline.org.brsigmaaldrich.com Reversed-phase HPLC methods are commonly developed to separate the main compound from process-related impurities and degradation products. researchgate.net

A typical HPLC system for the analysis of "this compound" and related compounds would involve a C18 column, which is effective for separating hydrophobic steroids. rsc.org The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to achieve optimal separation of a wide range of impurities. nih.govresearchgate.net

UV detection is a common and robust method for the quantitation of "this compound" and its related impurities using HPLC. The steroid's chromophore allows for sensitive detection at specific wavelengths. For instance, in the analysis of Abiraterone Acetate and its intermediates, UV detection is a key component of the validated analytical method. nih.govsigmaaldrich.com A newly developed LC-UV method has been shown to be effective for monitoring the impurity profile in the penultimate intermediate of Abiraterone Acetate synthesis, demonstrating satisfactory specificity, precision, accuracy, and sensitivity. sigmaaldrich.com The selection of an appropriate wavelength, often around 205 nm for steroids without strong chromophores, is critical for achieving the required sensitivity for both the main component and trace impurities. researchgate.net

Table 1: Example HPLC-UV Method Parameters for Steroid Intermediate Analysis

| Parameter | Condition |

| Column | Kinetex C18 (4.6 mm × 150 mm, 5µm) |

| Mobile Phase A | 1g KH2PO4 in 1000 ml water, pH 3.1 with H3PO4 |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Detection | Photodiode Array (PDA) at 205 nm |

| Injection Volume | 10 µL |

This table presents a representative HPLC method developed for Abiraterone Acetate and its impurities, which would be suitable for analyzing related steroidal intermediates like "this compound". researchgate.net

While "this compound" does not possess native fluorescence, HPLC with fluorescence detection (HPLC-FLD) can be employed following a derivatization step to enhance sensitivity and selectivity. This is particularly useful for detecting trace levels of the compound or its metabolites. For many steroids, post-chromatographic derivatization is a viable strategy. nih.gov For example, reagents like cinnamic aldehyde or sulfuric acid can react with steroids after they elute from the HPLC column to form fluorescent products. nih.gov These products are then detected by a fluorescence detector at specific excitation and emission wavelengths. For instance, puerarin, another non-steroidal compound, shows enhanced fluorescence intensity in the presence of ammonium (B1175870) acetate in the mobile phase, which allows for its sensitive detection. researchgate.net A similar approach could be optimized for "this compound" by exploring various derivatizing agents and reaction conditions to achieve the desired sensitivity.

Impurity profiling is a critical application of HPLC in the characterization of "this compound," especially as it is often a precursor in multi-step syntheses. Regulatory authorities place significant emphasis on the identification and control of impurities in drug substances. nih.govbioline.org.br During the synthesis of Abiraterone Acetate, several process-related impurities are generated from starting materials and intermediates. nih.gov

HPLC methods are developed to separate "this compound" from its potential impurities, such as its corresponding alcohol, "Androsta-5,16-dien-3β-ol" (Impurity C), and other by-products formed during the synthetic process. nih.govbioline.org.br In some laboratory batches for the synthesis of Abiraterone Acetate, unreported impurities have been detected by HPLC at levels between 0.05 to 0.10%. nih.govsigmaaldrich.com The development of a robust, stability-indicating HPLC method allows for the separation and quantification of these impurities, ensuring the quality of the intermediate and the final drug product. researchgate.net

Table 2: Known Process-Related Impurities in Steroid Synthesis

| Impurity Name | Common Designation | Notes |

| 17-Iodoandrosta-5,16-dien-3β-ol | Impurity-A | Precursor in Suzuki coupling reaction. nih.govbioline.org.br |

| 17-diiodo-androsta-5-ene-3β-ol | Impurity-B | By-product from iodination reaction. nih.govbioline.org.br |

| Androsta-5,16-dien-3β-ol | Impurity-C | Decomposed product or starting material. nih.govbioline.org.br |

| Diethyl (3-pyridyl) borane (B79455) | Impurity-D | Starting material in Suzuki coupling reaction. nih.gov |

This table lists examples of impurities that can be monitored using HPLC during the synthesis of Abiraterone Acetate from precursors related to "this compound".

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced resolution, sensitivity, and a substantial reduction in analysis time. mdpi.com This is achieved by using columns packed with smaller sub-2µm particles, which requires a specialized system capable of handling higher backpressures. mdpi.comnih.gov

For steroid analysis, UPLC is the technique of choice for high-throughput screening and comprehensive profiling. nih.govendocrine-abstracts.org Its superior separation efficiency allows for the resolution of complex mixtures of structurally similar steroids and their isomers. nih.gov A UPLC-MS/MS method provides a powerful tool for the comprehensive profiling of steroids, with a total run time that can be as short as 22 minutes, compared to longer GC-MS methods. endocrine-abstracts.org The application of UPLC would be highly advantageous for the analysis of "this compound," allowing for rapid purity checks and the sensitive detection of trace impurities. researchgate.netmdpi.com

Table 3: General UPLC System Parameters for Steroid Profiling

| Parameter | Condition |

| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.6 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table outlines typical UPLC parameters used for high-throughput urinary steroid profiling, which can be adapted for the analysis of specific steroidal intermediates. endocrine-abstracts.org

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that provides improved resolution, sensitivity, and reproducibility, making it a valuable tool for the analysis of steroids. youtube.com It is a cost-effective and versatile technique that allows for the simultaneous analysis of multiple samples on a single plate. youtube.comnih.gov

HPTLC is well-suited for the qualitative and quantitative analysis of "this compound." The separation of androgens and their metabolites can be achieved on silica (B1680970) gel HPTLC plates using an appropriate solvent system. nih.gov For instance, a mobile phase consisting of cyclohexane/ethyl acetate/methanol (8:2:0.5) has been successfully used for the separation of ten different anabolic androgenic steroids. nih.gov Detection can be performed under UV light after spraying the plate with a derivatizing reagent, such as sulfuric acid in ethanol, which often induces fluorescence and enhances detection sensitivity. bioline.org.br This technique is particularly useful for screening raw materials, monitoring reaction progress, and for fingerprint analysis to check the identity and purity of the compound. nih.govnih.gov

Table 4: Representative HPTLC Method for Steroid Analysis

| Parameter | Description |

| Stationary Phase | HPTLC plates with silica gel 60 F254 |

| Sample Application | Samples spotted in bands using an automated applicator |

| Mobile Phase | Chloroform-acetone (8:2) or Dichloromethane (B109758)/cyclohexane/acetone (70:25:5) |

| Development | In a saturated chromatographic chamber |

| Detection | UV inspection; Densitometric scanning after derivatization (e.g., sulfuric acid spray) |

This table provides a general framework for an HPTLC method suitable for the separation and identification of steroids like "this compound". nih.govnih.gov

Quantitative Analysis Method Validation (ICH Guidelines in research)

For this compound to be used in any quantitative research application, the analytical method employed (typically a separation technique like HPLC or GC) must be validated to ensure its performance is reliable and suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this validation process. gmp-compliance.orgfda.govloesungsfabrik.deich.orgeuropa.eu

The validation process involves evaluating several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. europa.eu

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. youtube.com

Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) over time due to degradation. youtube.comresearchgate.netchromatographyonline.com The development of such a method for this compound is crucial for determining its shelf-life and storage conditions.

The core of developing a SIAM is conducting forced degradation or stress testing. researchgate.net This involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis (exposure to light). nih.govnih.gov The goal is to generate potential degradation products. The analytical method, most commonly reverse-phase HPLC with UV or MS detection, must then be able to separate the intact this compound peak from all degradation product peaks, as well as from any process impurities. researchgate.netchromatographyonline.com This demonstrates the specificity and stability-indicating power of the method, ensuring that any decrease in the measured amount of the compound is due to actual degradation and not an analytical artifact.

Structural Conformation and Molecular Modeling Studies

Stereochemistry and Isomeric Forms

Androsta-5,16-dien-3-yl acetate (B1210297) is a synthetic androstane (B1237026) steroid. wikipedia.org The core steroid skeleton contains multiple chiral centers, leading to various possible stereoisomers. The most common and biologically relevant form is the (3β)-acetate isomer, which is derived from dehydroepiandrosterone (B1670201). wikipedia.orggoogle.com The full stereochemical configuration for the related and extensively studied compound, abiraterone (B193195) acetate, is specified as (3S,8R,9S,10R,13S,14S). nih.govresearchgate.net This configuration is based on its precursor, dehydroepiandrosterone. researchgate.net The existence of other isomers, such as the (3α)-acetate, is known, and these variations can lead to different physical properties and biological activities. lgcstandards.com

| Compound Name | Systematic Name | CAS Number |

| Abiraterone acetate | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | 154229-18-2 wikipedia.org |

| Androsta-5,16-dien-3β-yl acetate | (3β)-Acetoxy-androsta-5,16-diene | 1249-95-2 |

| (3α)-Abiraterone Acetate | [(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | 2484719-10-8 lgcstandards.com |

Conformational Analysis of the Steroid Skeleton

The conformation of the fused ring system in androsta-5,16-diene derivatives has been elucidated through techniques like X-ray crystallography. These studies reveal a consistent pattern in the puckering and orientation of the individual rings.

The steroid nucleus consists of a fused four-ring system (A, B, C, and D). In derivatives like abiraterone acetate, the two saturated six-membered rings (A and C) typically adopt a stable chair conformation. nih.govresearchgate.net The presence of the C5-C6 double bond in the B ring forces it into a higher-energy half-chair conformation. nih.govresearchgate.netresearchgate.netnih.gov The five-membered D ring is consistently found in an envelope conformation. nih.govresearchgate.netnih.gov

| Ring | Conformation | Description |

| A Ring | Chair | A stable, puckered conformation adopted by the saturated six-membered ring. nih.govresearchgate.net |

| B Ring | Half-Chair | Adopted due to the C5=C6 double bond, which introduces planar constraints. nih.govresearchgate.netresearchgate.netnih.gov |

| C Ring | Chair | A stable, puckered conformation for the six-membered ring. nih.govresearchgate.net |

| D Ring | Envelope | The typical conformation for the five-membered cyclopentane (B165970) ring in the steroid nucleus. nih.govresearchgate.netnih.gov |

Quantum-Mechanical Calculations and Computational Chemistry

Computational chemistry plays a vital role in understanding the structural features of androstane derivatives. Quantum-mechanical calculations, specifically ab initio Hartree-Fock methods, have been employed to model these molecules in isolation, free from the influence of crystal packing. nih.gov These calculations have successfully confirmed that features such as skeletal twisting are innate to the molecular structure. nih.gov By comparing the calculated equilibrium geometry with experimental X-ray diffraction data, researchers can differentiate between intrinsic molecular properties and those induced by the crystalline environment. nih.gov For instance, while skeletal twisting was found to be an intrinsic feature, a positional disorder observed in the acetoxy group of one derivative was attributed to packing effects. nih.gov

Ligand-Enzyme Docking and Interaction Modeling

To understand how androsta-5,16-diene derivatives function as enzyme inhibitors, researchers use ligand-enzyme docking and interaction modeling. These studies are particularly prominent for abiraterone, the active metabolite of abiraterone acetate, which is a potent inhibitor of cytochrome P450 17A1 (CYP17A1). nih.gov

X-ray crystal structures of CYP17A1 co-crystallized with abiraterone reveal the precise binding mechanism. nih.gov The inhibitor molecule positions itself in the enzyme's active site, with the pyridine (B92270) nitrogen coordinating to the heme iron. nih.gov This binding orients the steroid skeleton at a 60° angle relative to the heme plane, placing it against the central I-helix of the enzyme. nih.gov Key interactions that stabilize this binding include a hydrogen bond between the steroid's 3β-hydroxyl group and the side chain of asparagine 202, located in the F-helix. nih.gov These structural insights are critical for the rational design of new, more selective inhibitors that target androgen biosynthesis for therapeutic purposes. nih.gov

Structure Activity Relationship Sar Studies of Androsta 5,16 Dien 3 Yl Acetate Derivatives

Influence of Substituents on Steroidal Core and Side Chains

Modifications to the steroidal nucleus and its side chains have profound effects on the biological activity of Androsta-5,16-dien-3-yl acetate (B1210297) derivatives. Key positions for substitution include C3, C17, and the double bond between C16 and C17.

The substituent at the C3 position of the A-ring is a critical determinant of the compound's function, particularly its role as a prodrug.

Androsta-5,16-dien-3-yl acetate itself is the 3β-acetate ester of androstadienol. wikipedia.org A prominent example of the significance of the C3-substituent is Abiraterone (B193195) acetate, a derivative of this compound. nih.gov Abiraterone acetate acts as a prodrug and is deacetylated in the body to its active form, Abiraterone, which has a hydroxyl group at the C3β position. nih.govnih.gov This in vivo hydrolysis is a crucial step for the drug's activity. nih.gov

The interaction of the C3 substituent with target enzymes is vital. X-ray crystallography studies of CYP17A1 complexed with Abiraterone metabolites show that the C3 keto or hydroxyl group on the steroid's A-ring forms a hydrogen bond with the asparagine residue N202 in the enzyme's active site. nih.gov This interaction is similar to how the natural substrates of CYP17A1, such as pregnenolone (B344588), bind. nih.gov The 3β-OH group of these steroid inhibitors interacts with N202 in Helix F of the enzyme. nih.gov This highlights that while the acetate ester at C3 facilitates its formulation as a prodrug, a hydroxyl or keto group at this position is essential for the active molecule's binding and inhibitory function against enzymes like CYP17A1.

The D-ring of the steroid, particularly the C17 position, is a primary site for modifications that define the potency and specificity of these compounds. The parent compound, this compound, lacks a substituent at C17. The introduction of specific chemical moieties at this position has led to the development of highly potent enzyme inhibitors.

The most notable C17-modified derivative is Abiraterone, which features a pyridin-3-yl group attached to C17. wikipedia.org This modification is central to its potent inhibitory effect on the CYP17A1 enzyme. nih.gov The synthesis of Abiraterone acetate involves the coupling of a pyridine (B92270) ring at the C17 position of a dehydroepiandrosterone (B1670201) acetate precursor. nih.gov The resulting compound, 17-(3-pyridinyl)androsta-5,16-dien-3β-ol acetate (Abiraterone acetate), is a synthetic androstane (B1237026) steroid derivative. wikipedia.org

The nature of the substituent at C17 is critical for enzyme inhibition. Studies on aromatase inhibitors have also shown that the D-ring structure is critical for binding to the enzyme's active site. nih.gov For CYP17A1 inhibitors, the heterocyclic fragment, such as the pyridine ring in Abiraterone, plays a key role in the interaction with the enzyme's active site. nih.gov

The double bond between the C16 and C17 positions is a crucial structural feature for the potent and irreversible inhibition of certain enzymes by this compound derivatives. Research has demonstrated that this unsaturation is necessary for the mechanism of action of inhibitors like Abiraterone against human cytochrome P450 17A1 (CYP17A1).

Studies comparing Abiraterone with analogues lacking the 16,17-double bond show a significant difference in their inhibitory profiles. wikipedia.org Potent inhibitors that possess this double bond exhibit slow-onset inhibition that is enhanced by preincubation with the enzyme, and this inhibition is not reversed by dialysis, suggesting an irreversible binding mechanism. wikipedia.org In contrast, related compounds where the C16-C17 bond is saturated show reversible inhibition that is not enhanced by preincubation. wikipedia.org This indicates that the 16,17-double bond is required for the irreversible inactivation of the enzyme. wikipedia.org

SAR for CYP17A1 Inhibition

The SAR for the inhibition of CYP17A1, an enzyme crucial for androgen biosynthesis, is well-defined for this compound derivatives. wikipedia.orgnih.gov Abiraterone acetate is a prodrug that is converted to Abiraterone, a potent inhibitor of CYP17A1's 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgnih.gov

Key structural features for potent CYP17A1 inhibition include:

The Steroidal Scaffold: The androstane core serves as a template that mimics the natural substrates of the enzyme, such as pregnenolone and progesterone (B1679170). acs.org

C17 Heterocyclic Substituent: The pyridine ring at C17 in Abiraterone is essential for high-affinity binding to the enzyme's active site. nih.gov

The 16,17-Double Bond: As discussed, this feature is critical for the slow, tight-binding, and irreversible nature of the inhibition. wikipedia.orgnih.gov

C3-Hydroxyl Group: The active form, with a 3β-hydroxyl group, interacts with residue N202 in the active site, anchoring the inhibitor. nih.govnih.gov

Abiraterone is a slow, tight-binding inhibitor of CYP17A1, with an initial weak binding followed by a slow isomerization to a highly stable enzyme-inhibitor complex. nih.gov It inhibits both the 17α-hydroxylase activity (IC₅₀ = 2.5 nM) and the 17,20-lyase activity (IC₅₀ = 15 nM) of CYP17A1. wikipedia.org

| Structural Feature | Influence on Activity | Example Compound | Supporting Evidence |

|---|---|---|---|

| C3-Acetate Group | Functions as a prodrug, hydrolyzed to the active 3β-hydroxyl form. nih.govnih.gov | Abiraterone Acetate | Hydrolyzed in vivo to Abiraterone. nih.gov |

| C3-Hydroxyl Group | Essential for binding to the active site (forms H-bond with N202). nih.govnih.gov | Abiraterone | Active form of the inhibitor. nih.gov |

| C17-Pyridyl Group | Crucial for potent inhibitory activity. wikipedia.orgnih.gov | Abiraterone | Defines specificity and potency. nih.gov |

| 16,17-Double Bond | Required for slow, tight-binding and irreversible inhibition. wikipedia.org | Abiraterone | Analogues without this bond are reversible inhibitors. wikipedia.org |

SAR for Androgen Receptor Modulation

In addition to enzyme inhibition, some this compound derivatives exhibit activity at the androgen receptor (AR). Abiraterone, the active metabolite of Abiraterone acetate, not only inhibits androgen synthesis but also acts as a partial antagonist of the androgen receptor. wikipedia.orgchembk.com This dual action can be beneficial in therapeutic contexts like prostate cancer.

Comparison with Other Androstane Steroids (e.g., Androsta-4,16-dien-3-one, Dehydroepiandrosterone)

Comparing this compound derivatives with other androstane steroids highlights the specificity of their SAR.

Dehydroepiandrosterone (DHEA): DHEA (Androst-5-en-3β-ol-17-one) is a natural androgen precursor synthesized from pregnenolone by CYP17A1. wikipedia.orgnih.gov DHEA is a substrate for the enzymes that Abiraterone inhibits. wikipedia.org Abiraterone acetate was synthesized from a DHEA acetate precursor. nih.gov The primary structural difference is at C17, where DHEA has a ketone group, and Abiraterone has a substituted pyridine ring, which transforms it from a substrate into a potent inhibitor. wikipedia.orgwikipedia.org Inhibition of CYP17A1 by Abiraterone drastically reduces the production of DHEA and other downstream androgens. wikipedia.orgnih.gov

Androsta-4,16-dien-3-one: This steroid is structurally similar to the active metabolites of Abiraterone. It has the same 16,17-double bond but differs in the A-ring, featuring a 4,5-double bond and a 3-keto group (an α,β-unsaturated ketone system), whereas this compound has a 5,6-double bond and a 3β-acetate group. wikipedia.org A metabolite of Abiraterone, known as Δ⁴-abiraterone (D4A), is structurally an Androsta-4,16-dien-3-one derivative and is also a potent inhibitor of multiple steroidogenic enzymes, including CYP17A1. nih.gov While Androsta-4,16-dien-3-one itself is reported to lack androgenic effects, its derivatives can be powerful enzyme inhibitors. nih.govwikipedia.org

| Compound | Key Structural Features | Primary Biological Role/Activity |

|---|---|---|

| This compound | 3β-acetate, Δ⁵ double bond, Δ¹⁶ double bond. sigmaaldrich.com | Precursor/Scaffold for inhibitors. |

| Abiraterone Acetate | 3β-acetate, Δ⁵ double bond, Δ¹⁶ double bond, C17-pyridyl group. wikipedia.org | Prodrug for a potent CYP17A1 inhibitor. nih.gov |

| Dehydroepiandrosterone (DHEA) | 3β-hydroxyl, Δ⁵ double bond, C17-ketone. wikipedia.org | Endogenous androgen precursor; substrate for CYP17A1. wikipedia.orgnih.gov |

| Androsta-4,16-dien-3-one | 3-ketone, Δ⁴ double bond, Δ¹⁶ double bond. wikipedia.org | Endogenous steroid; reported to lack androgenic effects. wikipedia.org |

| Δ⁴-Abiraterone (D4A) | 3-ketone, Δ⁴ double bond, Δ¹⁶ double bond, C17-pyridyl group. nih.gov | Metabolite of Abiraterone; potent multi-target steroidogenesis inhibitor. nih.gov |

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Steroidal Enzyme Modulators

The core structure of Androsta-5,16-dien-3-yl acetate (B1210297) serves as a foundational scaffold for the design of new enzyme inhibitors, particularly in the context of hormone-dependent cancers. nih.gov The primary strategy involves using this androstane (B1237026) skeleton to mimic the natural substrates of key enzymes in steroidogenesis, thereby blocking the production of hormones like androgens and estrogens that fuel cancer growth. nih.gov

Research in this area focuses on the rational design and synthesis of novel derivatives to improve potency, selectivity, and pharmacokinetic profiles. For example, modifications at the C17 position of the steroid nucleus have been a fruitful area of investigation. The development of abiraterone (B193195) acetate, where a pyridin-3-yl group is attached at C17, is a prime example. This modification resulted in a potent and selective inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), an essential enzyme in androgen biosynthesis. nih.govresearchgate.net

Future design strategies are likely to explore:

Novel C17 side chains: Introducing different heterocyclic or aromatic moieties to probe interactions within the active site of target enzymes.

Modifications to the steroid rings: Altering the A, B, C, or D rings to enhance binding affinity or alter the compound's metabolic stability.

Dual-target inhibitors: Creating single molecules that can inhibit multiple targets in the steroidogenic pathway, such as the combined inhibition of 5α-reductase (S5AR) and CYP17A1. nih.gov

These synthetic efforts aim to produce next-generation modulators that can overcome mechanisms of drug resistance and offer improved therapeutic windows. nih.gov

Advanced Spectroscopic and Structural Techniques for Elucidation

A precise understanding of the three-dimensional structure of Androsta-5,16-dien-3-yl acetate and its derivatives is fundamental to understanding their biological activity and for rational drug design. Advanced analytical techniques are crucial for this purpose.

X-ray Crystallography has been instrumental in providing detailed structural data. For instance, the crystal structure of the closely related derivative, (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene (abiraterone acetate), has been elucidated. nih.govresearchgate.net This analysis revealed the specific conformations of the steroid ring system:

Ring A: Chair conformation

Ring B: Half-chair conformation

Ring C: Chair conformation

Ring D: Envelope conformation nih.govresearchgate.net

This level of structural detail confirms the molecule's stereochemistry and provides insights into how it might orient itself within an enzyme's active site. researchgate.net The crystal structure also shows how molecules pack together, linked by weak intermolecular forces. nih.gov

| Crystal Data for (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene | |

| Molecular Formula | C₂₆H₃₃NO₂ |

| Molecular Weight (Mr) | 391.53 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Cell Dimensions | a = 7.5180 (5) Å, b = 9.7274 (5) Å, c = 30.2035 (15) Å |

| Volume (V) | 2208.8 (2) ų |

| Z (molecules per unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature | 283 K |

Table based on data from Zhou, S., Huang, H., & Huang, R. (2015). nih.gov

Other key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical environment of hydrogen and carbon atoms, confirming the connectivity and stereochemistry in solution.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns, aiding in structural identification.

Future research will likely involve co-crystallization of these steroidal inhibitors with their target enzymes, providing direct snapshots of the binding interactions and guiding further structure-based drug design.

Mechanistic Insights into Prodrug Activation and Metabolism

This compound is fundamentally a prodrug. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. In this case, the acetate group at the C3 position masks a hydroxyl group.

The primary activation mechanism involves in-vivo hydrolysis of the C3-acetate ester by cellular esterase enzymes. This enzymatic cleavage removes the acetyl group, releasing the active metabolite, Androsta-5,16-dien-3β-ol . nih.govresearchgate.net This bioconversion is a critical step, as the free hydroxyl group is often essential for binding to the target enzyme.

The rationale for using a prodrug strategy includes:

Improved Bioavailability: The acetate ester is more lipophilic than the corresponding alcohol, which can enhance its absorption from the gastrointestinal tract.

Modulated Pharmacokinetics: The rate of hydrolysis can influence the release and concentration of the active drug over time.

The biosynthesis of the core androstene steroid structure itself has also been a subject of study, tracing its origins from C19 and C21 steroid precursors in tissues like the testis and adrenal glands. nih.gov Understanding the complete metabolic pathway, from biosynthesis of the core to the activation of the prodrug, is essential for predicting the compound's efficacy and behavior in a biological system.

Development of High-Throughput Screening Methods for Related Compounds

To accelerate the discovery of new and more effective steroidal modulators, High-Throughput Screening (HTS) is an indispensable tool. semanticscholar.org HTS allows for the rapid testing of vast libraries of chemical compounds against a specific biological target to identify "hits"—compounds that demonstrate a desired activity. researchgate.netnih.gov

For compounds related to this compound, HTS campaigns would typically be designed to identify modulators of enzymes involved in steroidogenesis. The process involves several key components:

Assay Development: Creating a robust and sensitive biological assay that measures the activity of the target enzyme (e.g., CYP17A1). These assays are often based on fluorescence, luminescence, or absorbance, making them suitable for automation. Technologies like Fluorescence Resonance Energy Transfer (FRET) and Homogeneous Time-Resolved Fluorescence (HTRF) are commonly used. semanticscholar.orgresearchgate.net

Miniaturization and Automation: Assays are miniaturized into high-density microplates (e.g., 384- or 1536-well formats) and run on robotic platforms. This allows for the screening of tens of thousands of compounds per day. semanticscholar.orgnih.gov

Compound Libraries: Screening is performed on large, diverse chemical libraries, which may include collections of steroidal analogues or other small molecules. researchgate.net

Data Analysis: Sophisticated informatics tools are required to process the massive datasets generated by HTS, identify active compounds, and rule out false positives. nih.gov

The goal of HTS is not to find a perfect drug, but to identify promising starting points or "lead compounds". researchgate.net These hits can then be further investigated and optimized through the design and synthesis strategies outlined in section 9.1. The integration of HTS with computational biology and combinatorial chemistry continues to drive the discovery of novel therapeutics. nih.gov

Q & A

Q. What are the established synthetic routes for Androsta-5,16-dien-3-yl acetate, and how do reaction conditions impact stereochemical control?

- Methodological Answer : The synthesis typically involves functionalization of steroidal precursors. Key steps include:

- C17 Pyridinyl Introduction : A palladium-catalyzed coupling reaction to attach the 3-pyridinyl group at C17, ensuring regioselectivity .

- Acetylation at C3 : Protection of the 3β-hydroxyl group using acetic anhydride under basic conditions (e.g., pyridine) .

- Large-Scale Optimization : Potter et al. (1997) developed a scalable method using pregnenolone acetate as a starting material, achieving >90% purity via recrystallization .

- Critical Variables : Temperature (60–80°C for coupling), solvent (toluene or DMF), and catalyst (e.g., Rh(I) complexes for hydrogenation steps) influence yield and stereochemistry .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 5.44 ppm for C5-C6 double bond; δ 6.06 ppm for C16 proton) .

- IR Spectroscopy : Key peaks include 1730–1740 cm⁻¹ (acetate C=O stretch) and 1629 cm⁻¹ (conjugated diene) .

- HPLC/MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) paired with HRMS validates purity (>98%) and detects impurities like deacetylated analogs .

Q. How can researchers validate the purity of this compound in pharmaceutical formulations?

- Methodological Answer :

- Chromatographic Methods : USP-grade HPLC protocols use a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30), retention time ~8.2 min .

- Impurity Profiling : Monitor degradation products (e.g., anhydro-abiraterone, 3-deoxy analogs) using LC-MS/MS with a limit of quantitation (LOQ) <0.1% .

Advanced Research Questions

Q. What structural modifications at C17 enhance CYP17 inhibition while reducing off-target effects?

- Methodological Answer :

- Benzimidazole Derivatives : Replacing the pyridinyl group with substituted benzimidazoles (e.g., 6-methoxy or 5,6-dimethyl) improves potency (IC50 <10 nM vs. 17 nM for parent compound) .

- Epoxide Analogs : 16α,17α-epoxy derivatives show increased metabolic stability but reduced solubility .

- SAR Insights : Hydrophobic substituents at C17 enhance binding to CYP17’s heme pocket, while polar groups improve solubility but may reduce membrane permeability .

Q. How can contradictory CYP17 inhibition data (e.g., IC50 variability) be resolved in preclinical studies?

- Methodological Answer :

- Assay Standardization : Use recombinant human CYP17 (vs. rodent isoforms) and consistent substrate concentrations (e.g., 1 μM progesterone) .

- Control for Metabolites : Abiraterone’s active metabolite Δ4-abiraterone exhibits 10x higher CYP17 affinity; quantify metabolite levels during IC50 assays .

- Data Normalization : Report IC50 values relative to positive controls (e.g., ketoconazole) to account for inter-lab variability .

Q. What strategies improve the solubility of this compound for in vivo delivery?

- Methodological Answer :

- Co-Solvent Systems : Ethanol (52 mg/mL solubility) or PEG-400-based formulations enhance bioavailability .

- Nanoemulsions : Lipid-based nanoparticles (size <100 nm) achieve 5x higher plasma concentrations in murine models .

- Prodrug Approaches : Phosphate esters at C3 increase aqueous solubility but require enzymatic activation in target tissues .

Q. How do metabolic pathways of this compound differ between humans and preclinical models?

- Methodological Answer :

- Human Metabolism : Primarily hepatic CYP3A4-mediated oxidation to Δ4-abiraterone, with minor contributions from UGT1A4 glucuronidation .

- Rodent Models : Faster clearance due to higher CYP2C11 activity, necessitating dose adjustments in xenograft studies .

- In Vitro Tools : Use human hepatocyte spheroids or microphysiological systems (MPS) to predict clinical pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.